molecular formula C12H20N2O4 B567449 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 1363380-56-6

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B567449
CAS No.: 1363380-56-6
M. Wt: 256.302
InChI Key: VUQSXDJGTIHNNW-UHFFFAOYSA-N
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Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P305, P338, P351 .

Future Directions

The synthesized compounds, 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid, and 2-azaspiro[3.3]heptane-6-carboxylic acid are analogues of the natural compounds (ornitine and GABA, respectively) which play important roles in biological processes. Therefore, they can be advantageously used in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid involves the construction of the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . One common method includes the use of chloroform as a solvent, triethylamine as a base, and mesyl chloride as a reagent, with the reaction being carried out at low temperatures around -30°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, which can then be further functionalized .

Properties

IUPAC Name

6-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4/c1-10(2,3)18-9(17)14-6-11(7-14)4-12(13,5-11)8(15)16/h4-7,13H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQSXDJGTIHNNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801130165
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363380-56-6
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363380-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid, 6-amino-, 2-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801130165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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